molecular formula C12H15N3 B015605 4-(1-Piperazinyl)-1H-indole CAS No. 84807-09-0

4-(1-Piperazinyl)-1H-indole

Cat. No. B015605
CAS RN: 84807-09-0
M. Wt: 201.27 g/mol
InChI Key: YZKSXUIOKWQABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(1-Piperazinyl)-1H-indole and its derivatives has been explored through various chemical strategies. One method involves the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives. This process utilizes cyclic voltammetry and controlled-potential coulometry in water/acetonitrile mixtures, leading to the regioselective synthesis of highly conjugated bisindolyl-p-quinone derivatives through a series of Michael addition reactions and oxidations (Amani, Khazalpour, & Nematollahi, 2012).

Scientific Research Applications

  • Agrochemical Field

    • Application : 4-Piperazinoaniline is used as an organic intermediate in the agrochemical field .
  • Pharmaceutical Field

    • Application : 4-Piperazinoaniline is used as an organic intermediate in the pharmaceutical field .
  • Dyestuff Field

    • Application : 4-Piperazinoaniline is used as an organic intermediate in the dyestuff field .
  • Anthelmintic Use

    • Application : Piperazine, a compound with a similar structure, is used as an anthelmintic, a type of drug used to treat parasitic worm infestations .
    • Methods of Application : Piperazine is usually administered orally in both human and veterinary medicine .
    • Results or Outcomes : Piperazine has been found to be effective in treating certain types of parasitic worm infestations .
  • Carbon Capture and Storage

    • Application : Piperazine is used in carbon capture and storage due to its ability to absorb carbon dioxide .
    • Methods of Application : Piperazine is used in a solution with water to absorb carbon dioxide from the air .
    • Results or Outcomes : The use of piperazine in carbon capture and storage can help reduce the amount of carbon dioxide released into the atmosphere .
  • Pharmaceutical Applications

    • Application : Piperidine derivatives, which are structurally similar to “4-(1-Piperazinyl)-1H-indole”, have been found to inhibit the H1N1 influenza virus and SARS-CoV2 .
    • Results or Outcomes : The outcomes of its use in inhibiting the H1N1 influenza virus and SARS-CoV2 were not specified in the source .
  • Anticoagulation and Antiplatelet Aggregation

    • Application : A group of scientists prepared a series of 4-(1-piperazinyl)coumarins. The synthesized piperazinylcoumarins were evaluated in vitro to assess their inhibitory activities against ADP- as well as collagen-induced platelet aggregation .
    • Results or Outcomes : The outcomes of its use in inhibiting ADP- and collagen-induced platelet aggregation were not specified in the source .
  • Visualizing Lysosomes in Live Cells

    • Application : 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) was found to clearly visualize lysosomes under fluorescence microscopy within 3 minutes when applied to live cells .
    • Methods of Application : NBD-PZ was applied to live HGC-27 cells, CW-2 cells, IEC-18 cells, and RAW264.7 cells .
    • Results or Outcomes : These findings indicate a novel application of NBD-PZ to visualize lysosomes in live cells .
  • Synthesis of Brexpiprazole

    • Application : 4-(1-Piperazinyl)-2,1,3-benzoxadiazole derivatives have been used in the synthesis of brexpiprazole, a novel antipsychotic agent .
    • Results or Outcomes : The outcomes of its use in the synthesis of brexpiprazole were not specified in the source .

properties

IUPAC Name

4-piperazin-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKSXUIOKWQABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233864
Record name 1H-Indole, 4-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Piperazinyl)-1H-indole

CAS RN

84807-09-0
Record name 4-(1-Piperazinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84807-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 4-(1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 4-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Piperazinyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4-aminoindole (2.30 g, 0.017 moles), bischloroethylamine hydrochloride (3.49 g, 0.02 moles) and potassium carbonate (5.41 g, 0.02 moles) in butanol (50 ml) was heated at reflux under argon for 7 h. Further bischloroethylamine hydrochloride (0.70 g, 0.04 moles) and potassium carbonate (1.1 g 0.04 moles) was added, then the suspension was heated at reflux for 18 h. The solvent was evaporated in vacuo to give a brown gummy residue which was taken up into dilute hydrochloric acid (200 ml), washed with ethyl acetate (2×100 ml), made basic with potassium carbonate, extracted into dichloromethane (3×50 ml), dried (MgSO4) then evaporated in vacuo to give a white solid which was triturated with ethyl acetate and dried to give 4-(1-piperazinyl)indole (0.78 g, 0.0038 moles) as white crystals.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Piperazinyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
4-(1-Piperazinyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
4-(1-Piperazinyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
4-(1-Piperazinyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
4-(1-Piperazinyl)-1H-indole
Reactant of Route 6
4-(1-Piperazinyl)-1H-indole

Citations

For This Compound
4
Citations
C Zhu, L Sawrey-Kubicek, E Beals, CH Rhodes… - Nutrition Research, 2020 - Elsevier
Diets rich in animal source foods vs plant-based diets have different macronutrient composition, and they have been shown to have differential effects on the gut microbiome. In this …
YA Ivanenkov, AG Majouga, MS Veselov… - Reviews in the …, 2014 - degruyter.com
5-Hydroxytryptamine (5-HT, serotonin) subtype 6 receptor (5-HT 6 receptor, 5-HT 6 R) belongs to a 5-HT subclass of a relatively wide G protein-coupled receptor (GPCR) family. …
A Jansma, T Chuan, RW Albrecht, DL Olson… - Analytical …, 2005 - ACS Publications
A microflow CapNMR probe double-tuned for 1 H and 13 C was installed on a 400-MHz NMR spectrometer and interfaced to an automated liquid handler. Individual samples dissolved …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
S Liang, RF Nasir, KS Bell-Anderson… - Nutrition …, 2022 - academic.oup.com
Context Most methods for assessing dietary intake have considerable measurement error. Dietary biomarkers are objective tools for dietary assessment. Dietary biomarkers of dietary …
Number of citations: 11 0-academic-oup-com.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.